molecular formula C11H16N2O4 B2953873 1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid CAS No. 1975118-38-7

1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B2953873
CAS No.: 1975118-38-7
M. Wt: 240.259
InChI Key: QJWDSNBBGFEEPA-UHFFFAOYSA-N
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Description

1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the oxolan-2-yl group and the carboxylic acid functionality makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxolan-2-ylmethanol.

    Etherification: The oxolan-2-ylmethanol is then reacted with a suitable methylating agent to form the oxolan-2-ylmethyl ether.

    Pyrazole Formation: The oxolan-2-ylmethyl ether is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.

    Carboxylation: Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure with a difluoromethyl group instead of the oxolan-2-yl group.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group, offering different chemical properties.

Uniqueness

1-methyl-3-{[(oxolan-2-yl)methoxy]methyl}-1H-pyrazole-4-carboxylic acid is unique due to the presence of the oxolan-2-yl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-13-5-9(11(14)15)10(12-13)7-16-6-8-3-2-4-17-8/h5,8H,2-4,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDSNBBGFEEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC2CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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